

# Predictive Solubility Profiling of 4,5,8-Trimethylquinolin-2-ol: A Technical Guide

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## Compound of Interest

Compound Name:	4,5,8-Trimethylquinolin-2-ol
CAS No.:	53761-43-6
Cat. No.:	B1266976

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## Executive Summary

The solubility of functionalized heterocycles is a critical bottleneck in early-stage drug discovery and process chemistry. This guide focuses on **4,5,8-Trimethylquinolin-2-ol**, a specific substituted quinoline derivative often utilized as a scaffold in antimalarial and anticancer synthesis.

Unlike simple quinoline, the 4,5,8-trimethyl analog presents a unique solvation challenge: it possesses a competing hydrophobic core (three methyl groups) and a polar, hydrogen-bonding "head" capable of tautomerism. This guide provides a predictive framework for its solubility across diverse solvent classes, integrating Hansen Solubility Parameters (HSP), COSMO-RS theory, and thermodynamic modeling (Apelblat equation). It concludes with a self-validating experimental protocol for empirical verification.

## Molecular Architecture & Tautomeric Considerations

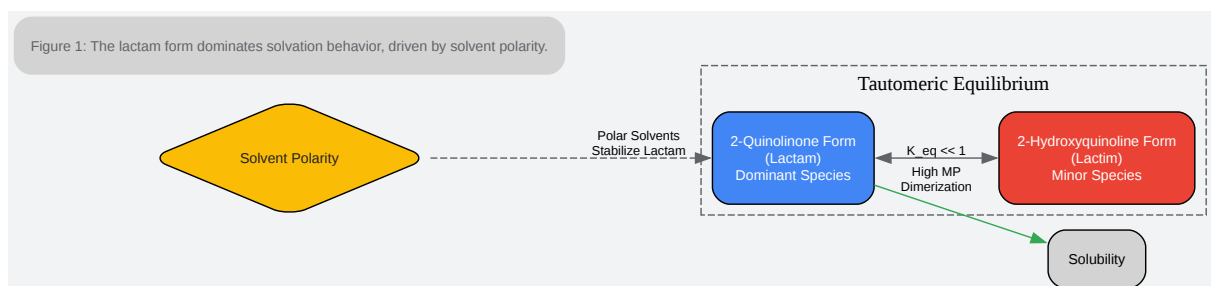
To predict solubility accurately, we must first define the solute's dominant species in solution. 2-Hydroxyquinolines are classic examples of lactam-lactim tautomerism.

## The Tautomeric Equilibrium

While the nomenclature suggests an alcohol (-ol), experimental evidence (X-ray crystallography and NMR) confirms that these compounds exist predominantly as the 2-quinolinone (lactam) tautomer in both the solid state and polar solutions.

- Lactam Form (Dominant): High polarity, capable of forming cyclic dimers via dual H-bond donor (NH) and acceptor (C=O) sites. This significantly increases the crystal lattice energy, reducing solubility in non-polar solvents.
- Lactim Form (Minor): Aromatic enol form, favored only in highly specific conditions (e.g., gas phase or extremely non-polar environments).

Impact on Solubility: The 4,5,8-trimethyl substitution pattern adds significant lipophilicity (contributions) to the scaffold, but the lactam head group dictates the primary solute-solvent interactions.



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## Computational Prediction Framework Hansen Solubility Parameters (HSP)

We utilize the "Like Dissolves Like" principle quantified by HSP.<sup>[1]</sup> The total solubility parameter

) is decomposed into dispersion ( ), polar ( ), and hydrogen-bonding ( ) components.

Predicted HSP Profile for **4,5,8-Trimethylquinolin-2-ol**:

- (Dispersion): High (~19-20 MPa ) due to the aromatic ring and three methyl groups.
- (Polarity): Moderate (~11-13 MPa ) due to the amide functionality.
- (H-Bonding): Moderate (~10-12 MPa ) acting as both donor and acceptor.

## Predicted Solubility Trends

Based on the interaction radius (

) between solute and solvent, we predict the following solubility hierarchy.

Table 1: Predicted Solubility Profile at 298.15 K

Solvent Class	Representative Solvent	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF	High (>50 mg/mL)	Strong dipole interactions disrupt lactam dimers; excellent match for the polar head.
Chlorinated	Chloroform, DCM	Good (10-50 mg/mL)	Good dispersion match for the trimethyl-quinoline core; moderate H-bonding capability.
Alcohols	Ethanol, Methanol	Moderate (1-10 mg/mL)	H-bonding is favorable, but the hydrophobic trimethyl tail limits solubility in short-chain alcohols. Solubility increases with temperature.[2]
Non-Polar	Hexane, Heptane	Very Low (<0.1 mg/mL)	High polarity mismatch; solvent cannot overcome the crystal lattice energy of the lactam dimers.
Water	Water	Insoluble (<0.01 mg/mL)	The hydrophobic bulk of the trimethyl-quinoline scaffold overwhelms the polar head group.

## Thermodynamic Modeling: The Modified Apelblat Equation

For process optimization (e.g., crystallization), temperature-dependent solubility is modeled using the Modified Apelblat Equation. This semi-empirical model correlates the mole fraction solubility (

) with temperature (

).

- A, B, C: Empirical parameters derived from experimental data.
- Applicability: This model is standard for quinoline derivatives, capturing the non-ideal behavior of the solution better than the simple van't Hoff equation.
- Prediction: We anticipate a positive enthalpy of solution ( ), meaning solubility will increase significantly with temperature (endothermic process), particularly in alcohols like ethanol.

## Experimental Validation Protocol

To verify the predictions above, the following "Shake-Flask" protocol coupled with HPLC quantification is the industry standard. This protocol ensures self-validation through equilibrium verification.

## Workflow Diagram

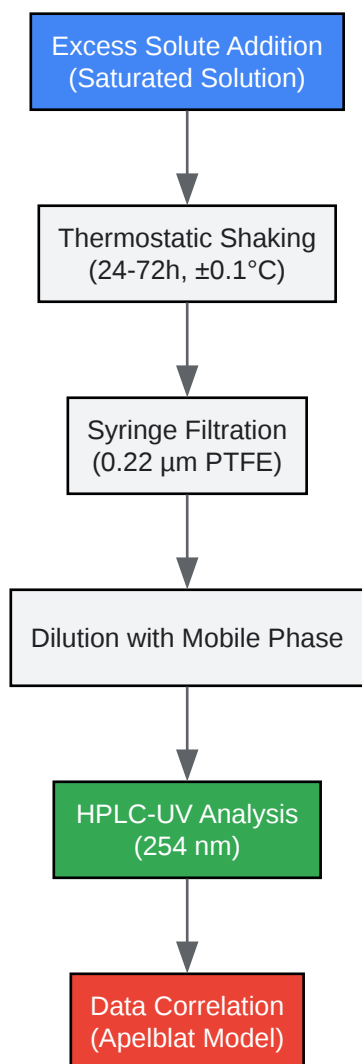


Figure 2: Standard Saturation Shake-Flask Method workflow.

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## Step-by-Step Methodology

- Preparation: Add excess **4,5,8-trimethylquinolin-2-ol** solid to 10 mL of the target solvent in a glass vial.
- Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure equilibrium (critical for high-melting solids).
- Settling: Stop agitation and allow the suspension to settle for 4 hours.
- Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.22 µm PTFE filter.

- Quantification (HPLC):
  - Column: C18 Reverse Phase (e.g., Agilent Zorbax).
  - Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.
  - Detection: UV at 254 nm (characteristic quinoline absorbance).
- Self-Validation Check: Measure solubility at 24h, 48h, and 72h. If values differ by <2%, equilibrium is confirmed.

## References

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## Sources

- [1. Hansen solubility parameter - Wikipedia \[en.wikipedia.org\]](#)
- [2. solubilityofthings.com \[solubilityofthings.com\]](#)

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